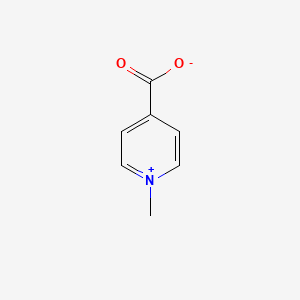
Isotrigonelline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isotrigonelline is an alkaloid with the chemical formula C7H7NO2. It is a zwitterion formed by the methylation of the nitrogen atom of niacin (vitamin B3). This compound is a product of niacin metabolism and is excreted in the urine of mammals. This compound occurs in various plants, including coffee, fenugreek seeds, and oats .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isotrigonelline can be synthesized through several methods. One common method involves the methylation of niacin using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as coffee beans and fenugreek seeds. The extraction process includes solvent extraction followed by purification steps such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Isotrigonelline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nicotinic acid.
Reduction: It can be reduced to form dihydrotrigonelline.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products
Oxidation: Nicotinic acid.
Reduction: Dihydrotrigonelline.
Substitution: Various substituted trigonelline derivatives.
Wissenschaftliche Forschungsanwendungen
Isotrigonelline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other alkaloids and complex organic molecules.
Biology: Studied for its role in plant metabolism and its effects on plant growth.
Medicine: Investigated for its potential therapeutic effects, including anti-diabetic, neuroprotective, and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and as a natural additive in food products
Wirkmechanismus
Isotrigonelline exerts its effects through various molecular targets and pathways:
Nrf2 Pathway: It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which helps in reducing oxidative stress.
MAPK Pathway: It inhibits the mitogen-activated protein kinase (MAPK) pathway, reducing inflammation.
Neurotransmitter Receptors: It interacts with several neurotransmitter receptors, providing neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trigonelline: A closely related compound with similar chemical structure and properties.
Nicotinic Acid: Another derivative of niacin with different biological activities.
Dihydrotrigonelline: A reduced form of trigonelline with distinct chemical properties
Uniqueness
Isotrigonelline is unique due to its zwitterionic nature, which allows it to participate in a variety of chemical reactions. Its ability to activate multiple molecular pathways makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
824-77-1 |
|---|---|
Molekularformel |
C7H7NO2 |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
1-methylpyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C7H7NO2/c1-8-4-2-6(3-5-8)7(9)10/h2-5H,1H3 |
InChI-Schlüssel |
QITIEADGFBVLCV-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


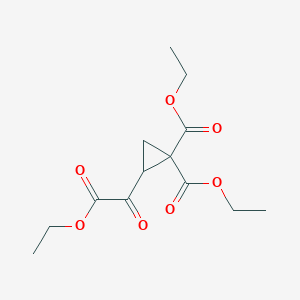
![(1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B13344666.png)
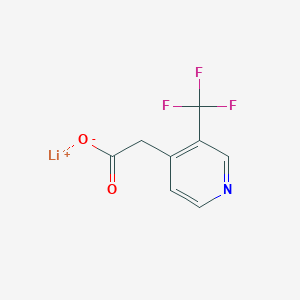
![Spiro[2.6]nonan-4-ylmethanamine](/img/structure/B13344678.png)
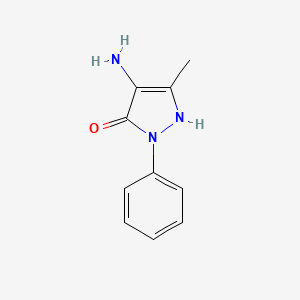
![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone](/img/structure/B13344690.png)
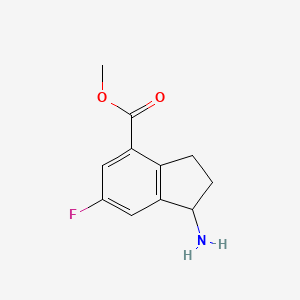
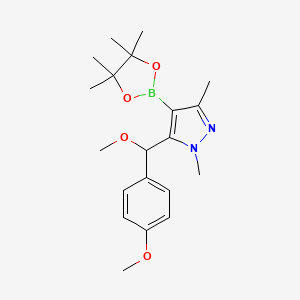
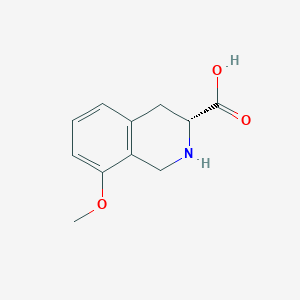
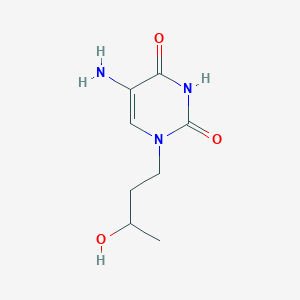
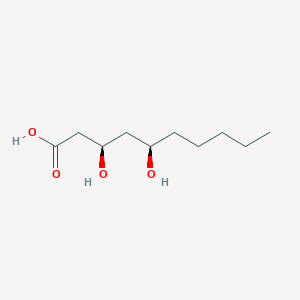
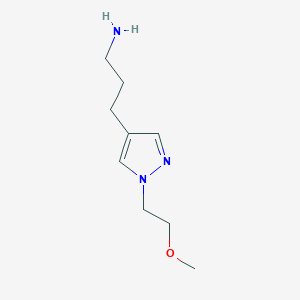
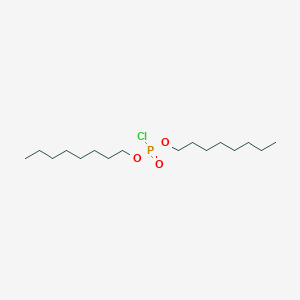
![2-(((((1S,4S,6S)-6-Isopropyl-3-methyl-4-((7-methyl-1H-benzo[d]imidazol-2-yl)methyl)cyclohex-2-en-1-yl)methyl)amino)methyl)phenol](/img/structure/B13344747.png)
